Cefaparole

Description

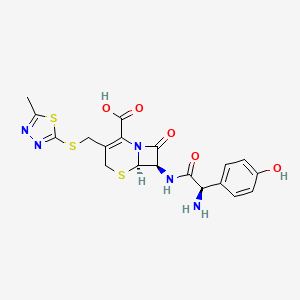

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUCDZYLTRYMFG-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023695 | |

| Record name | Cefaparole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-20-4 | |

| Record name | Cefaparole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaparole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaparole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaparole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAPAROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW64W823GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cefaparole: A Technical Guide to its Action as a Beta-Lactam Antibiotic

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of Cefaparole, a synthetic cephem antibiotic belonging to the cephalosporin class of beta-lactams. As a senior application scientist, this document is structured to deliver not just a description of the mechanism, but also a deeper understanding of the underlying scientific principles and the experimental methodologies used to elucidate them.

Introduction: The Architectural Vulnerability of Bacteria

The bacterial cell wall is a unique and essential structure, absent in eukaryotic cells, making it an ideal target for antimicrobial agents. This rigid, yet dynamic, peptidoglycan (murein) layer is crucial for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for other cell envelope components. The final and critical step in the biosynthesis of this protective layer is the cross-linking of peptidoglycan chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

This compound, like all beta-lactam antibiotics, exploits this fundamental process. Its efficacy lies in its ability to mimic the natural substrate of PBPs, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.

This compound: A Member of the Cephalosporin Family

This compound is a semi-synthetic cephalosporin antibiotic.[1] Its core chemical structure features a beta-lactam ring fused to a dihydrothiazine ring, the characteristic cephem nucleus.

| Property | Value |

| Chemical Formula | C₁₉H₁₉N₅O₅S₃[1][2] |

| Molecular Weight | 493.58 g/mol [1][2] |

| Class | Cephalosporin, Beta-Lactam |

The specific side chains attached to the cephem nucleus determine the antibiotic's spectrum of activity, stability against beta-lactamases, and pharmacokinetic properties. While this compound was developed by Eli Lilly and Company, it was never commercially marketed and remains a tool for research purposes.[1]

The Molecular Mechanism of Action: Irreversible Inhibition of Transpeptidases

The bactericidal action of this compound is a direct consequence of its interaction with bacterial Penicillin-Binding Proteins (PBPs). This process can be dissected into several key steps:

3.1. Structural Mimicry and Competitive Binding:

The four-membered beta-lactam ring of this compound is sterically analogous to the D-alanyl-D-alanine dipeptide, the terminal moiety of the peptidoglycan precursor strands. This structural mimicry allows this compound to fit into the active site of the PBP transpeptidase domain.

3.2. Covalent Acylation of the PBP Active Site:

Once positioned within the active site, the strained beta-lactam ring of this compound is highly susceptible to nucleophilic attack by a serine residue present in the PBP's active site. This attack results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

3.3. Enzyme Inactivation and Disruption of Cell Wall Synthesis:

The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its physiological function of cross-linking the peptidoglycan chains. The inhibition of multiple PBP molecules disrupts the integrity of the bacterial cell wall. As the bacterium continues to grow and divide, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Figure 1: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Elucidation of the Mechanism of Action

The mechanism of action of beta-lactam antibiotics like this compound is investigated through a series of well-established in vitro experiments.

4.1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

Figure 2: Workflow for MIC determination by broth microdilution.

4.2. Penicillin-Binding Protein (PBP) Affinity Assays:

The affinity of this compound for different PBPs is a key determinant of its antibacterial activity. This is often quantified by the 50% inhibitory concentration (IC₅₀), the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.

Protocol: Competitive PBP Binding Assay

-

Bacterial Membrane Preparation: Grow the target bacterial strain to mid-logarithmic phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

Competitive Inhibition: Incubate the bacterial membrane preparations with varying concentrations of this compound.

-

Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to the PBPs that have not been inhibited by this compound.

-

SDS-PAGE and Fluorescence Detection: Separate the PBP-Bocillin FL complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control sample with no this compound.

Figure 3: Workflow for a competitive PBP binding assay.

Spectrum of Activity: A Consequence of PBP Affinity and Bacterial Factors

The spectrum of antibacterial activity of a cephalosporin is determined by several factors:

-

PBP Affinity: High affinity for the essential PBPs of a particular bacterial species is a prerequisite for potent activity.

-

Permeability: The ability of the antibiotic to penetrate the outer membrane of Gram-negative bacteria is crucial.

-

Beta-Lactamase Stability: Resistance to hydrolysis by bacterial beta-lactamase enzymes is essential for maintaining efficacy.

While specific data for this compound is limited due to its research status, cephalosporins are generally classified into generations based on their spectrum of activity. Earlier generations typically have better activity against Gram-positive organisms, while later generations exhibit broader Gram-negative coverage. Given its development timeline, this compound would likely exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Conclusion

This compound exemplifies the elegant and effective mechanism of action of beta-lactam antibiotics. Its ability to irreversibly inhibit the essential Penicillin-Binding Proteins involved in bacterial cell wall synthesis underscores a powerful strategy in antimicrobial therapy. While this compound itself did not proceed to clinical use, the principles of its action and the methodologies used to study it remain central to the ongoing research and development of new and effective cephalosporins to combat the ever-evolving challenge of bacterial resistance.

References

Sources

Technical Analysis: Cefaparole vs. Marketed Cephalosporins – A Structural and Pharmacological Divergence

Topic: Technical Analysis: Cefaparole vs. Marketed Cephalosporins Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Classification

This compound (Research Code: Lilly 110264) is a synthetic cephem antibiotic that serves as a critical reference point in the history of β-lactam development.[1] Unlike marketed cephalosporins (e.g., Cefazolin, Cefadroxil, Ceftriaxone) which achieved clinical success through optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, this compound remains an investigational compound.

This guide analyzes the structural activity relationships (SAR) that differentiate this compound from its marketed counterparts, specifically focusing on why its unique combination of side chains failed to translate into a viable therapeutic despite promising in vitro activity.

The "Hybrid" Structural Anomaly

This compound represents a structural hybrid of two distinct marketed generations:

-

The "Oral" C7 Motif: It possesses the 7-D-α-amino-p-hydroxyphenylacetamido side chain found in Cefadroxil (1st Gen, Oral).

-

The "Parenteral" C3 Motif: It possesses the 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain found in Cefazolin (1st Gen, Parenteral).

This juxtaposition—attempting to combine the oral bioavailability of Cefadroxil with the potent PBP-binding profile of Cefazolin—illustrates a key challenge in medicinal chemistry: molecular features that enhance potency (C3) often compromise oral bioavailability (PK).

Structural & Mechanistic Comparison

The following table contrasts this compound with the specific marketed agents it structurally mimics.

Table 1: Structural Activity Relationship (SAR) Matrix

| Feature | This compound (Experimental) | Cefadroxil (Marketed) | Cefazolin (Marketed) | Impact Analysis |

| C7 Side Chain | D-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine | 1H-tetrazol-1-ylacetyl | The C7 amine confers acid stability, a prerequisite for oral absorption (via PEPT1 transporters). |

| C3 Side Chain | Methyl-thiadiazole-thiomethyl | Methyl group (-CH3) | Methyl-thiadiazole-thiomethyl | The bulky C3 thiadiazole enhances PBP affinity (potency) but increases molecular weight and lipophilicity, potentially hindering oral uptake. |

| Route | Investigational (Intended Oral) | Oral | Parenteral (IV/IM) | This compound failed to achieve the necessary oral bioavailability despite the C7 modification. |

| Spectrum | Broad (G+ / some G-) | Narrow (G+) | Narrow (G+ / some G-) | This compound's spectrum was broader than Cefadroxil but PK issues prevented clinical utility. |

Mechanism of Action (MoA)

Like all marketed cephalosporins, this compound acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) .

-

Acylation: The β-lactam ring opens, covalently binding to the active site serine of PBPs (specifically PBP1b and PBP3 in E. coli).

-

Inhibition: This prevents the transpeptidation (cross-linking) of peptidoglycan, leading to cell lysis.[2][3]

-

Differentiation: Marketed agents like Ceftriaxone (3rd Gen) utilize an aminothiazole oxime C7 side chain to resist β-lactamases. This compound lacks this steric bulk, making it susceptible to classical β-lactamases (TEM-1, SHV-1), rendering it inferior to 2nd and 3rd generation agents against resistant strains.

Experimental Protocols for Comparative Profiling

To validate the differences between this compound and marketed agents, researchers utilize specific in vitro assays. These protocols are designed to be self-validating systems.

Protocol A: Comparative PBP Binding Affinity Assay (Competition)

Objective: Determine if this compound's "Parenteral C3" side chain confers Cefazolin-like affinity to PBPs compared to Cefadroxil.

Materials:

-

Bacterial Membranes (isolated from E. coli K12 or S. aureus).

-

Fluorescent Penicillin (Bocillin FL) as the reporter.

-

Test Compounds: this compound, Cefazolin (Positive Control), Cefadroxil (Comparator).

Methodology:

-

Membrane Preparation: Sonication of bacterial cells followed by ultracentrifugation (100,000 x g, 60 min) to isolate membrane fractions containing PBPs.

-

Incubation (Competition Phase):

-

Aliquot membrane proteins (50 µg) into reaction tubes.

-

Add increasing concentrations (0.1, 1, 10, 100 µg/mL) of this compound or Marketed Controls.

-

Incubate at 37°C for 30 minutes. (This allows the drug to saturate specific PBPs).

-

-

Labeling: Add Bocillin FL (saturation concentration) to all tubes. Incubate for 30 minutes. Logic: Bocillin FL will only bind to PBPs that remain unblocked by the test drug.

-

Detection: SDS-PAGE electrophoresis followed by fluorescence scanning.

-

Quantification: Measure band intensity. A decrease in fluorescence intensity at a specific PBP band (e.g., PBP2a) indicates high affinity of the test drug.

Self-Validation:

-

Control: A "No Drug" lane must show maximum fluorescence for all PBPs.

-

Result: If this compound shows a binding profile (IC50) closer to Cefazolin than Cefadroxil, the C3-thiadiazole hypothesis is validated.

Visualizing the Divergence

The following diagram illustrates the SAR logic and the experimental workflow used to differentiate these compounds.

Figure 1: Structural Logic Flowchart. This compound attempts to bridge the gap between oral absorption and parenteral potency but fails due to the negative impact of the bulky C3 group on oral bioavailability.

Clinical Positioning & Why It Failed

The failure of this compound to reach the market provides a critical lesson in drug development:

-

The "Oral Cephalosporin" Ceiling: Successful oral cephalosporins (Cephalexin, Cefadroxil, Cefaclor) almost exclusively possess small, non-polar C3 substituents (methyl, chlorine, vinyl). The introduction of the bulky thiadiazole group (from Cefazolin) into this compound likely disrupted the substrate recognition by intestinal peptide transporters (PEPT1), which are required for the uptake of zwitterionic cephalosporins.

-

Lack of β-Lactamase Stability: Unlike Cefuroxime (2nd Gen) or Cefixime (3rd Gen), this compound lacks the alkoxyimino group at C7. This makes it vulnerable to hydrolysis by common plasmid-mediated β-lactamases, offering no advantage over existing cheap generics like Cephalexin in the "community-acquired" infection market.

-

Commercial Redundancy: By the time this compound could have been optimized, the market had shifted toward 3rd generation oral agents (Cefixime, Cefpodoxime) which offered true Gram-negative coverage, rendering a "super-Cefazolin" oral attempt obsolete.

References

-

Grokipedia. (2026). This compound - Synthetic Cephem Antibiotic Profile. Retrieved from 1

-

NCATS Inxight Drugs. (n.d.). This compound (Lilly 110264) Investigational Status. Retrieved from 4

-

MedKoo Biosciences. (n.d.). This compound Chemical Properties and Research Use. Retrieved from 5

-

Pharmacy 180. (n.d.). Cephalosporins: Synthesis and Drug Profile (Cefoperazone vs this compound). Retrieved from 6

-

Wikipedia. (2026).[7] this compound Structure and History. Retrieved from 7

Sources

Technical Guide: Characterization of Cefaparole Binding Affinity to Penicillin-Binding Proteins

Executive Summary & Compound Profile

Cefaparole (also known as Lilly 110264) is a synthetic cephem antibiotic belonging to the cephalosporin class. Unlike marketed "fifth-generation" agents (e.g., Ceftaroline) designed specifically for high affinity to MRSA-associated PBP2a, this compound is a research-grade compound often used to study structure-activity relationships (SAR) in cell wall biosynthesis inhibition.

This guide provides a rigorous technical framework for quantifying the binding affinity of this compound to Penicillin-Binding Proteins (PBPs). Because public kinetic data for this compound is scarce compared to marketed analogs, this document outlines the self-validating protocols required to generate de novo affinity profiles (IC50,

Compound Specifications

| Property | Detail |

| CAS Registry | 51627-20-4 |

| Molecular Formula | |

| Molecular Weight | 493.58 g/mol |

| Core Structure | Beta-lactam ring fused to a dihydrothiazine ring |

| Primary Target | D,D-transpeptidase domain of PBPs (Serine active site) |

| Status | Investigational / Research Tool (Not Marketed) |

Mechanistic Basis of Interaction

To accurately measure affinity, one must understand the specific binding modality. This compound, like other cephalosporins, acts as a "suicide substrate" for PBPs.

-

Recognition: The this compound R1 side chain (D-4-hydroxyphenylglycine) facilitates non-covalent docking into the PBP active site groove.

-

Acylation: The nucleophilic serine residue (active site Ser403 in PBP2a, for example) attacks the carbonyl carbon of the beta-lactam ring.

-

Irreversible Inhibition: The beta-lactam ring opens, forming a stable covalent acyl-enzyme complex. This prevents the PBP from cross-linking the peptidoglycan cell wall.[1]

The "affinity" in this context is a composite of the non-covalent binding (

Visualization: The Acylation Pathway

The following diagram illustrates the kinetic pathway utilized in the binding assays described below.

Figure 1: Kinetic pathway of this compound-mediated PBP inhibition. The assays below quantify the transition from E·I to E-I.*

Core Experimental Protocols

Protocol A: Fluorescent Competition Assay (Bocillin FL)

This is the industry standard for determining IC50 values. It relies on Bocillin FL , a fluorescent penicillin derivative.[2] this compound competes with Bocillin FL for the active site. If this compound binds effectively, fluorescence is reduced.

Reagents & Equipment

-

Membrane Preparation: Isolated membranes from S. aureus (ATCC 29213) or E. coli (K12).

-

Tracer: Bocillin FL (Invitrogen/Thermo Fisher).

-

Test Compound: this compound (solubilized in DMSO; final concentration <2% DMSO).

-

Detection: SDS-PAGE system and a Laser Scanner (e.g., Typhoon) capable of 488nm excitation/520nm emission.

Step-by-Step Methodology

-

Membrane Isolation:

-

Lyse bacterial cells via French press (18,000 psi).

-

Centrifuge at 100,000 x g for 60 mins at 4°C to pellet membranes.

-

Resuspend in 50 mM phosphate buffer (pH 7.0). Critical: Do not use Tris buffers if downstream mass spec is planned, though phosphate is standard for Bocillin.

-

-

Competition Reaction:

-

Aliquot 50 µg of membrane protein into reaction tubes.

-

Add this compound at varying concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).

-

Incubation 1: Incubate for 30 minutes at 35°C. This allows this compound to acylate the PBPs.

-

-

Labeling:

-

Add Bocillin FL (final concentration 10-20 µM) to all tubes.

-

Incubation 2: Incubate for 20 minutes at 35°C. Bocillin FL will label any PBP not already bound by this compound.

-

-

Quenching & Separation:

-

Add 5x SDS-PAGE loading buffer and boil for 3 minutes to denature proteins (stops the reaction).

-

Load samples onto a 10% SDS-PAGE gel.

-

-

Quantification:

-

Scan the gel directly (do not stain with Coomassie yet).

-

Measure the integrated density of PBP bands (PBP1, 2, 3).

-

Calculation: Plot % Relative Fluorescence vs. log[this compound]. Fit to a sigmoidal dose-response curve to determine IC50.

-

Self-Validation Check: Include a "No Drug" control (100% binding) and a "Heat Inactivated" control (0% binding) to establish the dynamic range.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While Bocillin FL gives IC50, SPR provides real-time kinetic data (

Workflow Logic

-

Ligand Immobilization: Immobilize purified PBP (e.g., soluble PBP2a construct) onto a CM5 sensor chip via amine coupling.

-

Analyte Injection: Inject this compound across the surface at multiple concentrations.

-

Sensorgram Analysis:

-

Look for a "slow-on, slow-off" profile typical of covalent inhibitors.

-

Since the binding is irreversible on the timescale of the experiment, the association phase will not reach equilibrium but will curve as sites are depleted.

-

Metric: Calculate

(second-order rate constant of inactivation).

-

Data Analysis & Interpretation

Converting IC50 to Affinity ( )

For covalent inhibitors like this compound, the IC50 is time-dependent. You must report the incubation time alongside the value. Use the Cheng-Prusoff correction adapted for competitive irreversible inhibition:

Where:

- = Concentration of Bocillin FL.[3]

- = Dissociation constant of Bocillin FL for the specific PBP (typically ~0.5 - 1.0 µM).

Expected Results for this compound

Based on structural homology to older cephalosporins (e.g., Cefoperazone) and its lack of anti-MRSA marketing:

-

High Affinity (Low IC50): Expected for PBP3 in Gram-negatives (E. coli, P. aeruginosa) and PBP1/2 in MSSA.

-

Low Affinity (High IC50): Expected for PBP2a (MRSA). If this compound had high PBP2a affinity, it likely would have been advanced commercially similar to Ceftaroline.

Visualization: Experimental Workflow

The following diagram details the decision tree for the Bocillin FL assay.

Figure 2: Step-by-step workflow for the Fluorescent Competition Assay.

References

-

National Center for Advancing Translational Sciences (NCATS). this compound (Lilly 110264) Compound Summary. Inxight Drugs.[4][5] Available at: [Link][6][4]

-

Fontana, R., et al. (2000). Mechanism of resistance to cephalosporins. Clinical Microbiology and Infection.[1] (General reference for PBP acylation mechanisms).

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy.[7][1][5][8][9][10] (Source for Bocillin FL protocols). Available at: [Link]

-

PubChem. this compound - Compound Summary.[6] National Library of Medicine. Available at: [Link]

-

Chambers, H. F. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae.[7][5] Antimicrobial Agents and Chemotherapy.[7][1][5][8][9][10] (Comparative reference for PBP affinity methodologies). Available at: [Link][11]

Sources

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [drugs.ncats.io]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

A Technical Guide to Characterizing the Spectrum of Activity of Cefaparole Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaparole (formerly Lilly 110264) is a semi-synthetic cephalosporin antibiotic that, despite demonstrating broad-spectrum antibacterial activity, was never commercialized and remains a research chemical.[1] This guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the in-vitro spectrum of activity of this compound against clinically relevant Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, this document outlines the requisite methodologies, scientific rationale, and expected comparative context for such an evaluation. We delve into the established mechanism of action for cephalosporins, prevalent Gram-negative resistance mechanisms, and detailed protocols for antimicrobial susceptibility testing (AST). This guide is structured to serve as a foundational document for any new investigation into the antibacterial profile of this compound.

Introduction to this compound

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics, recognized for its role in inhibiting bacterial cell wall synthesis.[1] Developed by Eli Lilly and Company, it was one of many semi-synthetic cephalosporins created to expand upon the activity of earlier agents.[1] Chemically, this compound is characterized by a 7-acylamino side chain and a 3-thio-substituted methyl group, which influence its antibacterial spectrum and pharmacokinetic properties. Although it showed promise, its development did not proceed to clinical use, and it is now primarily utilized in laboratory research for studies on antibiotic mechanisms and resistance.[1]

The Scientific Foundation: Mechanism of Action

The bactericidal action of this compound, like all β-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] This process is mediated by the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.[3] The inhibition of PBPs leads to the cessation of cell wall synthesis, resulting in cell lysis and bacterial death. The affinity of this compound for the various PBPs in different Gram-negative species would be a critical determinant of its spectrum of activity.

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Comparative MIC Data

The obtained MIC values for this compound should be presented in a tabular format, including MIC50 and MIC90 values, and compared with other relevant cephalosporins.

| Gram-Negative Organism | This compound MIC (µg/mL) | Comparator Cephalosporin A MIC (µg/mL) | Comparator Cephalosporin B MIC (µg/mL) |

| Escherichia coli | Data to be determined | Example: ≤1 | Example: 8 |

| Klebsiella pneumoniae | Data to be determined | Example: ≤1 | Example: 16 |

| Pseudomonas aeruginosa | Data to be determined | Example: 8 | Example: >64 |

| Acinetobacter baumannii | Data to be determined | Example: 16 | Example: >64 |

| Enterobacter cloacae | Data to be determined | Example: 2 | Example: 32 |

Note: Comparator data is illustrative and should be replaced with experimentally determined values for relevant cephalosporins.

Understanding and Overcoming Resistance

The clinical utility of any cephalosporin is ultimately dictated by its stability against bacterial resistance mechanisms. For Gram-negative bacteria, these are multifaceted and can significantly reduce the efficacy of β-lactam antibiotics.

Enzymatic Degradation

The production of β-lactamase enzymes is the most common mechanism of resistance. [4]These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Key β-lactamases include:

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes confer resistance to most penicillins and cephalosporins.

-

AmpC β-Lactamases: These are typically inducible and can be chromosomally or plasmid-mediated. [4]* Carbapenemases: These enzymes can inactivate a broad range of β-lactams, including carbapenems and cephalosporins.

Altered Drug Targets

Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance. [5][6]This mechanism is a significant factor in the resistance of some Gram-negative bacteria to certain cephalosporins.

Reduced Permeability and Efflux

Gram-negative bacteria possess an outer membrane that acts as a selective barrier. [7]Reduced expression or mutation of porin channels can limit the influx of cephalosporins into the periplasmic space. [4][7]Additionally, active efflux pumps can transport the antibiotic out of the cell before it can reach its PBP targets. [4][6][7]

Caption: Major mechanisms of resistance to this compound in Gram-negative bacteria.

Conclusion

This compound represents an intriguing subject for antimicrobial research. Although not developed for clinical use, a thorough characterization of its in-vitro activity against a contemporary and diverse panel of Gram-negative pathogens is a valuable scientific endeavor. By employing standardized methodologies as outlined in this guide, researchers can generate robust and comparable data that will elucidate the potential strengths and weaknesses of this compound's antibacterial spectrum. Understanding its activity in the context of modern resistance mechanisms will provide a more complete picture of its potential utility and contribute to the broader knowledge of cephalosporin structure-activity relationships.

References

- This compound - Grokipedia. (2026, February 12).

- Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. (2025, May 15).

- Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC.

- Gram Negative Resistance Mechanisms: A Leading Pharmacist's Clinical Perspectives On AmpC, ESBL and KPC - IDStewardship. (2017, April 30).

- Comparative In Vitro Activity of Newer Cephalosporins Against Anaerobic Bacteria. (2025, August 9).

- Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC - NIH. (2023, November 3).

- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Synthesis and Antibacterial Activity of Cephalosporin 3``-Quinolone Dithiocarbam

- Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain. (1993, May).

- Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain - PubMed. (2000, August 15).

- Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens - Semantic Scholar. (2025, January 9).

- In vitro activity of cefiderocol against Gram-negative aerobic bacilli in planktonic and biofilm form–alone and in combination with bacteriophages - PMC. (2025, May 16).

- Cephalosporins - St

- (PDF) Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. (2025, December 18).

- Antimicrobial Resistance Mechanisms of Gram-Positive and Gram-Negative Bacteria - McGill Science Undergradu

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. thaiscience.info [thaiscience.info]

- 3. The in-vitro activity of cefadroxil, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative activity of ceftazidime and four other cephalosporins against gram-negative bacteria and their sensitivity to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cefaparole from 7-Aminocephalosporanic Acid: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of Cefaparole, a semi-synthetic cephalosporin antibiotic, starting from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the strategic considerations, detailed reaction protocols, and characterization methods for the successful synthesis of this compound. The presented pathway involves the protection of functional groups, side-chain activation, coupling with the 7-ACA nucleus, and subsequent deprotection to yield the final product.

Introduction to this compound and its Synthesis

This compound is a cephalosporin antibiotic that, while not commercially marketed, serves as a valuable research chemical for studying antibiotic mechanisms and bacterial resistance.[1][2] It belongs to the cephem class of beta-lactam antibiotics, which act by inhibiting bacterial cell wall biosynthesis.[1] The core structure of this compound, like other cephalosporins, is derived from 7-aminocephalosporanic acid (7-ACA).[3][4][5] 7-ACA is a key intermediate in the production of a wide array of semi-synthetic cephalosporins and is typically obtained through the hydrolysis of Cephalosporin C.[3][6]

The synthesis of this compound from 7-ACA is a multi-step process that exemplifies common strategies in cephalosporin chemistry. The key transformations involve:

-

Protection of the carboxylic acid and amino groups of 7-ACA: This is crucial to prevent unwanted side reactions during the subsequent acylation step.

-

Synthesis and activation of the C-7 side chain: The D-(-)-α-amino-p-hydroxyphenylacetic acid side chain must be appropriately activated for efficient amide bond formation.

-

Coupling of the activated side chain with the protected 7-ACA nucleus: This is the central step in forming the this compound backbone.

-

Introduction of the C-3 side chain: The (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group is introduced at the C-3 position.

-

Deprotection: Removal of the protecting groups to yield the final this compound molecule.

This guide will provide a detailed, step-by-step protocol for a plausible synthetic route to this compound, grounded in established principles of organic and medicinal chemistry.

The Synthetic Pathway: A Strategic Overview

The overall synthetic strategy for converting 7-ACA to this compound is depicted in the following workflow diagram. The pathway is designed to be logical and efficient, employing common protecting group strategies and coupling reactions utilized in cephalosporin synthesis.

Caption: Synthetic pathway of this compound from 7-ACA.

Experimental Protocols

This section provides detailed, step-by-step protocols for each key stage of the this compound synthesis.

Materials and Reagents

| Reagent | Supplier | Purity |

| 7-Aminocephalosporanic acid (7-ACA) | Sigma-Aldrich | ≥98% |

| D-(-)-α-amino-p-hydroxyphenylacetic acid | Alfa Aesar | 98% |

| 5-methyl-2-mercapto-1,3,4-thiadiazole | TCI America | >98.0% |

| Hexamethyldisilazane (HMDS) | Acros Organics | 98.5% |

| Trimethylchlorosilane (TMSCl) | Fisher Scientific | 99% |

| Di-tert-butyl dicarbonate (Boc)₂O | Oakwood Chemical | 98% |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Gelest | 97% |

| Oxalyl chloride | MilliporeSigma | 98% |

| Triethylamine (TEA) | J.T. Baker | ≥99.5% |

| Dichloromethane (DCM), Anhydrous | EMD Millipore | ≥99.8% |

| Acetonitrile, Anhydrous | Avantor | ≥99.9% |

| N,N-Dimethylformamide (DMF), Anhydrous | Alfa Aesar | 99.8% |

| Trifluoroacetic acid (TFA) | Combi-Blocks | 99.0% |

| Boron trifluoride etherate (BF₃·OEt₂) | Strem Chemicals | 98% |

Protocol 1: Protection of 7-Aminocephalosporanic Acid (7-ACA)

Rationale: The carboxylic acid at C-4 and the amino group at C-7 of 7-ACA are reactive and must be protected to prevent them from interfering with the subsequent acylation reaction. Silylation is a common and effective method for the temporary protection of these functional groups.[7]

Procedure:

-

Suspend 7-ACA (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of 7-ACA).

-

Add hexamethyldisilazane (HMDS, 1.5 eq) and a catalytic amount of trimethylchlorosilane (TMSCl, 0.1 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours until the solution becomes clear.

-

Cool the reaction mixture to room temperature. The resulting solution of silylated 7-ACA is used directly in the next step without isolation.

Protocol 2: Synthesis and Activation of the Protected Side Chain

Rationale: The amino and hydroxyl groups of the D-(-)-α-amino-p-hydroxyphenylacetic acid side chain are protected to prevent side reactions during the activation of the carboxylic acid. The Boc group is a standard protecting group for amines, and a silyl ether is suitable for the phenolic hydroxyl group.[8] The carboxylic acid is then converted to a more reactive species, such as an acid chloride, to facilitate acylation.

Procedure:

-

Protection of the side chain:

-

Dissolve D-(-)-α-amino-p-hydroxyphenylacetic acid (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

-

Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) and stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the fully protected side chain.

-

-

Activation of the protected side chain:

-

Dissolve the fully protected side chain (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional hour.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

-

Protocol 3: Coupling of the Activated Side Chain with Protected 7-ACA

Rationale: This is the key bond-forming step where the activated side chain is coupled with the protected 7-ACA nucleus via an acylation reaction to form the amide bond at the C-7 position.[9][10]

Procedure:

-

Cool the solution of silylated 7-ACA from Protocol 3.2 to -10 °C.

-

Dissolve the crude acid chloride from Protocol 3.3 in anhydrous DCM and add it dropwise to the silylated 7-ACA solution.

-

Maintain the reaction temperature at -10 °C to 0 °C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding methanol.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound intermediate.

Protocol 4: Introduction of the C-3 Side Chain

Rationale: The acetoxy group at the C-3' position of the cephalosporin core is a good leaving group and can be displaced by a nucleophile. In this step, the sulfur atom of 5-methyl-2-mercapto-1,3,4-thiadiazole acts as the nucleophile to introduce the desired side chain at the C-3 position. This reaction is often catalyzed by a Lewis acid.

Procedure:

-

Dissolve the crude protected this compound intermediate (1.0 eq) and 5-methyl-2-mercapto-1,3,4-thiadiazole (1.2 eq) in anhydrous acetonitrile.

-

Add boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the fully protected this compound.

Protocol 5: Deprotection to Yield this compound

Rationale: The final step involves the removal of all protecting groups to yield the active this compound molecule. Trifluoroacetic acid (TFA) is a common reagent for the cleavage of Boc and silyl protecting groups.

Procedure:

-

Dissolve the purified, fully protected this compound (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude this compound.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons of the cephem nucleus, the D-(-)-α-amino-p-hydroxyphenylacetyl side chain, and the (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl side chain. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the β-lactam and the amide, as well as the carbons of the aromatic and heterocyclic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₁₉H₁₉N₅O₅S₃, MW: 493.58 g/mol ).[1][11] |

| HPLC | A single major peak indicating the purity of the final compound. The retention time should be compared with an authentic standard if available. |

| FT-IR | Characteristic absorption bands for N-H, O-H, C=O (β-lactam, amide, carboxylic acid), C=C, and C-S bonds. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in coupling step | Incomplete activation of the side chain; Incomplete silylation of 7-ACA; Side reactions. | Ensure all reagents and solvents are anhydrous. Use freshly prepared activated side chain. Increase the amount of silylating agent. Optimize reaction temperature and time. |

| Incomplete C-3 side chain introduction | Insufficient catalyst; Low reactivity of the nucleophile. | Increase the amount of BF₃·OEt₂. Increase the reaction temperature or time. Consider using a different solvent. |

| Incomplete deprotection | Insufficient deprotecting agent; Short reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC. |

| Formation of multiple byproducts | Unstable intermediates; Side reactions due to unprotected functional groups. | Ensure complete protection of all functional groups before proceeding to the next step. Purify intermediates at each stage if necessary. Perform reactions at lower temperatures to minimize side reactions. |

Conclusion

The synthesis of this compound from 7-ACA presented in this application note provides a robust and logical pathway for obtaining this valuable research compound. By following the detailed protocols and considering the troubleshooting guide, researchers can effectively synthesize this compound for their studies in antibiotic development and microbiology. The principles and techniques described herein are broadly applicable to the synthesis of other semi-synthetic cephalosporins.

References

-

7-ACA - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

This compound - Grokipedia. (2026, February 12). Retrieved February 24, 2026, from [Link]

-

This compound - gsrs. (n.d.). Retrieved February 24, 2026, from [Link]

-

7-Aminocephalosporanic acid, 98% | 957-68-6 | . (n.d.). Retrieved February 24, 2026, from [Link]

- WO2016025839A1 - Synthesis of cephalosporin compounds - Google Patents. (n.d.).

-

This compound - Inxight Drugs. (n.d.). Retrieved February 24, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Compound: this compound (CHEMBL2104067) - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 24, 2026, from [Link]

-

File:7-ACA chemical structure.png - Wikimedia Commons. (2011, September 20). Retrieved February 24, 2026, from [Link]

-

Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Total synthesis of Cephalosporin C (R B Woodward) - YouTube. (2021, April 27). Retrieved February 24, 2026, from [Link]

-

One-pot conversion of cephalosporin C by using an optimized two-enzyme process. (2015, January 13). Retrieved February 24, 2026, from [Link]

-

Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology. (2016, December 31). Retrieved February 24, 2026, from [Link]

- CN102532168A - Synthesis method of cefoperazone acid - Google Patents. (n.d.).

-

Synthesis and characterization of cephalosporin nucleus 7-ACCA - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - MDPI. (2022, April 26). Retrieved February 24, 2026, from [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). (n.d.). Retrieved February 24, 2026, from [Link]

-

Bioconversion of CPC to 7-ACA using BL21(DE3)/pET-ALD. Conditions - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? (2025, December 8). Retrieved February 24, 2026, from [Link]

-

Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Single-step conversion of cephalosporin-C to 7-aminocephalosporanic acid by free and immobilized cells of Pseudomonas diminuta - PubMed. (2005, July 15). Retrieved February 24, 2026, from [Link]

-

Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2025, August 5). Retrieved February 24, 2026, from [Link]

-

Enzymic and chemical transformations of the side chain of cephalosporin C. (n.d.). Retrieved February 24, 2026, from [Link]

-

7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION - UBB. (2019, February 8). Retrieved February 24, 2026, from [Link]

-

cephalosporin C biosynthesis | Pathway - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties - ZORA. (n.d.). Retrieved February 24, 2026, from [Link]

-

Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain. (n.d.). Retrieved February 24, 2026, from [Link]

- US8071330B2 - Process for the synthesis of cefaclor - Google Patents. (n.d.).

- WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents. (n.d.).

-

Regulation of Cephalosporin Biosynthesis - Ruhr-Universität Bochum. (n.d.). Retrieved February 24, 2026, from [Link]

- US4178210A - Accellular synthesis of cephalosporins - Google Patents. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 7-ACA - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Aminocephalosporanic acid, 98% | 957-68-6 | www.ottokemi.com [ottokemi.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. WO2016025839A1 - Synthesis of cephalosporin compounds - Google Patents [patents.google.com]

- 9. 7-アミノセファロスポラン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

Application Note: Preparation and Optimization of Cefaparole Stock Solutions for Cell Culture

Abstract & Core Directive

Cefaparole (Lilly 110264) is a synthetic cephalosporin antibiotic utilized in research settings to study bacterial cell wall synthesis inhibition and porin channel diffusion. Unlike clinically formulated antibiotics (e.g., sodium salts of cefazolin), research-grade this compound is often supplied as a zwitterionic powder with poor aqueous solubility.

This guide addresses the critical challenge of preparing stable, high-concentration stock solutions. The core directive is to utilize Dimethyl Sulfoxide (DMSO) as the primary solvent to overcome the solubility limit (<0.4 g/L in water) and prevent precipitation-induced cytotoxicity in cell culture assays.

Physicochemical Profile & Solubility Logic

To prepare a valid stock, one must understand the molecule's limitations. This compound contains both a basic amino group and an acidic carboxyl group (zwitterionic), leading to isoelectric precipitation in neutral aqueous buffers.

Table 1: this compound Physicochemical Data

| Property | Value | Critical Note |

| CAS Number | 51627-20-4 | Verify CAS on vial before use.[1] |

| Molecular Weight | 493.58 g/mol | Use this for Molarity (M) calculations. |

| Formula | C₁₉H₁₉N₅O₅S₃ | High sulfur content; prone to oxidation. |

| Solubility (Water) | < 0.4 mg/mL | Do not attempt direct dissolution in PBS/Media. |

| Solubility (DMSO) | ≥ 10 mg/mL | Recommended solvent for stock solutions. |

| Stability | Hygroscopic, Light-sensitive | Store desiccated; protect from light. |

Expert Insight: Many researchers fail by attempting to dissolve this compound directly in RPMI or DMEM. This results in micro-precipitates that are often invisible to the naked eye but cause mechanical stress to cells and falsify IC50 data.

Mechanism of Action (Contextual Grounding)

Understanding the mechanism ensures the antibiotic is used within its active window. This compound acts by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking.[2]

Figure 1: Mechanism of Action. This compound irreversibly binds to PBPs, halting the final stage of bacterial cell wall synthesis.[2]

Materials & Equipment

Reagents

-

This compound Powder: >98% purity (HPLC grade).

-

Solvent: Sterile Dimethyl Sulfoxide (DMSO), cell culture grade (Hybridoma tested).

-

Diluent: Phosphate Buffered Saline (PBS), pH 7.4 (Calcium/Magnesium free).

Hardware

-

Filtration: 0.22 µm PTFE syringe filters (Hydrophobic membrane is required for DMSO). Do not use Cellulose Acetate (CA) or PES for pure DMSO stocks as the solvent may degrade the housing or membrane.

-

Vials: Amber glass vials or polypropylene cryovials (light protection is mandatory).

Protocol: Preparation of 10 mg/mL Stock Solution

This protocol yields 5 mL of a 20 mM (approx.) stock solution.

Step-by-Step Methodology

-

Calculation & Weighing:

-

Target Concentration: 10 mg/mL.

-

Target Volume: 5 mL.

-

Required Mass: 50 mg.

-

Action: Weigh 50 mg of this compound powder into a sterile amber glass vial.

-

-

Solubilization (The Critical Step):

-

Add 5 mL of 100% DMSO to the vial.

-

Technique: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

-

Checkpoint: Ensure the solution is perfectly clear and yellow/amber. If cloudy, do not proceed.

-

-

Sterilization:

-

Draw the solution into a solvent-resistant syringe (polypropylene/polyethylene).

-

Attach a 0.22 µm PTFE filter .

-

Filter directly into sterile, labeled cryovials.

-

-

Aliquoting & Storage:

-

Dispense into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

-

Storage Condition: -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

-

Labeling: "this compound 10mg/mL in DMSO - [Date] - [Initials]".

-

Workflow Visualization

Figure 2: Preparation Workflow. Note the specific use of PTFE filters for DMSO compatibility.

Quality Control (Self-Validating System)

To ensure trustworthiness, perform these checks before applying the stock to valuable cell lines.

-

Visual Precipitate Check:

-

Thaw an aliquot at room temperature.

-

Dilute 1:1000 in pre-warmed (37°C) culture media (final conc. 10 µg/mL).

-

Incubate for 1 hour.

-

Inspect under 20x phase-contrast microscopy. Result: No crystals or debris should be visible.

-

-

Potency Verification (MIC Assay):

-

If using for antibacterial selection, verify activity against a standard sensitive strain (e.g., S. aureus ATCC 29213).

-

Expected MIC should align with Certificate of Analysis (CoA) values.

-

Usage in Cell Culture[3][4][5][6]

Dilution Strategy

To minimize DMSO cytotoxicity, the final concentration of DMSO in the culture well must remain < 0.5% (v/v) , ideally < 0.1%.

Example: Treating cells at 50 µg/mL

-

Stock: 10 mg/mL (in DMSO).

-

Intermediate Dilution: Dilute Stock 1:10 in PBS to get 1 mg/mL (Note: Use immediately as aqueous stability is lower).

-

Final Application: Add 50 µL of Intermediate Solution to 950 µL of Media.

-

Final Drug Conc: 50 µg/mL.

-

Final DMSO Conc: 0.5% (Acceptable for most robust lines like HeLa or HEK293; for sensitive primary cells, dilute further).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | Moisture ingress or low temp | Warm to 37°C and vortex. Ensure vial was tightly sealed. |

| Precipitation in Media | Shock dilution | Add stock dropwise to swirling media. Do not add media to stock. |

| Cell Detachment | High DMSO concentration | Ensure final DMSO is <0.5%. Include a "Vehicle Control" (DMSO only) in assay. |

References

-

National Center for Advancing Translational Sciences (NCATS). this compound (Inxight Drugs). Retrieved from [Link]

-

Yoshimura, F., & Nikaido, H. (1985). Diffusion of beta-lactam antibiotics through the porin channels of Escherichia coli K-12. Antimicrobial Agents and Chemotherapy, 27(1), 84–92. (Discusses solubility limitations of this compound). Retrieved from [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Cefaparole in Aqueous Solutions

A Guide for Researchers and Drug Development Professionals

Introduction:

Welcome to the technical support center for Cefaparole. As a cephalosporin antibiotic, this compound's efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions where it is susceptible to degradation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental and formulation studies. While specific data on this compound is limited in publicly available literature, the principles outlined here are based on the well-established chemistry and stability profiles of first-generation cephalosporins, offering a robust framework for your research.

Troubleshooting Guide: Addressing this compound Instability

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions grounded in scientific principles.

Scenario 1: Rapid Loss of Potency in a Neutral Aqueous Solution

Question: I've dissolved this compound in a neutral buffer (pH 7.0) for an in vitro assay, but I'm observing a significant loss of potency within a few hours at room temperature. What is causing this, and how can I mitigate it?

Answer:

The primary cause of this rapid degradation is likely the hydrolysis of the β-lactam ring, a characteristic instability of cephalosporins in neutral to alkaline conditions. The β-lactam bond is the pharmacologically active site, and its cleavage renders the antibiotic inactive.

Experimental Workflow for Troubleshooting Potency Loss

Caption: Troubleshooting workflow for this compound potency loss.

Step-by-Step Mitigation Protocol:

-

pH Optimization Study:

-

Prepare a series of buffers ranging from pH 3.0 to 8.0 (e.g., citrate, phosphate, acetate buffers).

-

Dissolve a known concentration of this compound in each buffer.

-

Incubate all solutions at a constant temperature (e.g., 25°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each solution and analyze the remaining this compound concentration using a stability-indicating HPLC method.

-

Plot the percentage of remaining this compound against time for each pH to determine the pH of maximum stability, which for most cephalosporins is in the acidic range of 4.0 to 6.0.

-

-

Temperature Control:

-

Once the optimal buffer is selected, repeat the stability study at different temperatures (e.g., 4°C, 25°C, and 40°C) to understand the temperature dependence of the degradation.

-

For routine experimental use, always prepare fresh solutions and store them at 2-8°C. Avoid freezing and thawing cycles, which can also contribute to degradation.

-

-

Consideration of Excipients:

-

If the formulation allows, consider the addition of stabilizing excipients. For instance, the use of cyclodextrins has been shown to improve the stability of some cephalosporins by forming inclusion complexes.

-

Scenario 2: Discoloration and Precipitation in a this compound Solution

Question: My this compound solution, prepared for injection, has turned yellow and a precipitate has formed upon storage. What is the cause of this phenomenon?

Answer:

The yellowing of the solution is a common indicator of the degradation of the cephalosporin structure, potentially through polymerization or the formation of chromophoric degradation products. Precipitation occurs when the degradation products are less soluble than the parent drug in the aqueous medium.

Mitigation Strategies:

-

Control of Headspace Oxygen: The presence of oxygen can accelerate oxidative degradation pathways. Prepare solutions using de-gassed water and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.

-

Addition of Antioxidants: The inclusion of antioxidants such as sodium metabisulfite or ascorbic acid can help to prevent oxidative degradation. However, compatibility and potential interactions with this compound must be thoroughly evaluated.

-

Light Protection: Cephalosporins can be susceptible to photodegradation. Always store solutions in light-resistant containers (e.g., amber vials) to minimize exposure to UV and visible light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most significant degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the four-membered β-lactam ring. This process is highly dependent on pH and is catalyzed by both hydronium and hydroxide ions. Other potential degradation pathways include dimerization, polymerization, and side-chain cleavage.

Diagram of this compound Degradation

Caption: Major degradation pathways for this compound.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For short-term storage (up to 24 hours), a refrigerated condition of 2-8°C is recommended for this compound solutions, preferably in an acidic buffer (pH 4.0-6.0) and protected from light. For long-term storage, lyophilization (freeze-drying) of the this compound powder is the preferred method to maintain its stability.

Q3: Can I use a metal spatula to handle this compound powder?

A3: It is generally advisable to avoid contact with metal ions, as they can potentially catalyze the degradation of cephalosporins. While brief contact with a stainless steel spatula is unlikely to cause significant degradation, for quantitative work or long-term formulation studies, it is best practice to use spatulas made of non-reactive materials like glass or plastic.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. To develop such a method:

-

Stress Studies: Subject this compound solutions to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve adequate resolution between the this compound peak and the peaks of all degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound under all stress conditions, ensuring that no degradation products are co-eluting.

Data Summary

Table 1: General Stability Profile of First-Generation Cephalosporins in Aqueous Solution

| Parameter | Condition | Effect on Stability | Recommendation |

| pH | < 4.0 | Acid-catalyzed hydrolysis | Avoid strongly acidic conditions |

| 4.0 - 6.0 | Zone of maximum stability | Maintain pH in this range | |

| > 7.0 | Base-catalyzed hydrolysis | Avoid neutral to alkaline conditions | |

| Temperature | Increased Temperature | Accelerates degradation | Store at 2-8°C; avoid heat |

| Light | UV/Visible Light | Potential for photodegradation | Store in light-resistant containers |

| Oxygen | Presence of Oxygen | Potential for oxidative degradation | Use de-gassed solvents; consider inert gas purge |

References

-

Dittert, L. W. (1971). Chapter 14 - Chemical and Pharmaceutical Aspects of Penicillins and Cephalosporins. In D. H. E. D. Perlman (Ed.), Structure-Activity Relationships Among the Semisynthetic Antibiotics (pp. 675-703). Academic Press. [Link]

-

Lari, S., & Rawat, S. (2014). A review on stability indicating HPLC method development. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 58-64. [Link]

-

Bibbs, J. A., & Needham, T. E. (1989). Interaction of cephalosporins with cyclodextrins. Journal of pharmaceutical sciences, 78(10), 849-852. [Link]

-

Jelińska, A., Zajac, M., & Oszczapowicz, I. (2006). The stability of cephalosporins in aqueous solutions. Acta poloniae pharmaceutica, 63(3), 161-166. [Link]

Technical Support Center: Troubleshooting Cefaparole Precipitation in Culture Media

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Cefaparole in their experiments. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of this compound in culture media. As a synthetic cephem antibiotic used in research, understanding its behavior in complex aqueous solutions is critical for experimental success.[1][2] This document moves beyond simple checklists to explain the underlying physicochemical principles, empowering you to diagnose, resolve, and prevent precipitation issues effectively.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common scenarios encountered by researchers.

Q1: My this compound precipitated instantly when I added my DMSO stock to the cell culture medium. What is the most likely cause?

A1: This is a classic sign of two potential issues: "solvent exchange" and the "salting-out effect." this compound is readily soluble in Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in aqueous solutions like culture media.[1] When you introduce the concentrated DMSO stock, the this compound molecules are rapidly forced into an environment where they are less soluble, causing them to crash out of solution. Additionally, culture media with high salt concentrations (e.g., RPMI-1640) can further reduce solubility compared to lower-salt media like DMEM.[3]

Q2: Can the pH or temperature of my medium affect this compound stability and lead to precipitation?

A2: Absolutely. Both pH and temperature are critical variables.

-

pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4.[3] Like many cephalosporins, this compound's stability is pH-dependent. Beta-lactam antibiotics can be unstable at non-optimal pH, with some demonstrating greater stability in slightly acidic conditions.[4][5] Degradation at physiological or alkaline pH can lead to the formation of less soluble byproducts over time.[4][6]

-

Temperature: Adding a frozen or cold this compound stock solution directly to warm (37°C) media can cause a temperature shock, reducing the solubility of media components and the antibiotic itself.[7][8] Conversely, while gentle warming can sometimes help dissolve a compound, elevated temperatures can also accelerate its degradation.[9][10]

Q3: What is the proper procedure for preparing and storing a this compound stock solution to minimize precipitation risk?

A3: Proper stock solution preparation is fundamental. The goal is to create a sterile, high-concentration stock that can be stored long-term without degradation and added to your culture with minimal disruption.

-

Solvent Selection: Use 100% sterile DMSO as the solvent, as this compound's solubility is well-established in it.[1]

-

High Concentration: Prepare a concentrated stock, typically 1000x the final working concentration (e.g., 50-100 mg/mL).[11][12] This ensures the final volume of DMSO added to your culture is minimal (usually ≤0.1%), reducing solvent-induced cytotoxicity.

-

Sterilization: After complete dissolution, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[11][13]

-

Aliquoting & Storage: Dispense the stock into small, single-use, light-protecting aliquots. Store them at -20°C for short-term use or, preferably, at -80°C for long-term stability to prevent degradation from repeated freeze-thaw cycles.[9][11][13][14]

Q4: Does the way I add the this compound stock to the medium make a difference?

A4: Yes, the addition technique is crucial. Never add the stock as a single, large drop into still media. This creates a zone of extremely high local concentration, virtually guaranteeing precipitation. The best practice is to warm the culture medium to its experimental temperature (e.g., 37°C) and then add the this compound stock dropwise while gently vortexing or swirling the medium.[3] This facilitates rapid and even dispersal of the antibiotic, keeping its concentration below the solubility limit at all times.

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these in-depth guides provide a systematic approach to problem-solving.

Issue 1: Immediate Precipitation Upon Addition to Media

This occurs within seconds to minutes of mixing your this compound stock with the culture medium.

Use the following workflow to diagnose the root cause of immediate precipitation.

Caption: Diagnostic workflow for immediate this compound precipitation.

-

Protocol A: Validate and Re-prepare Stock Solution

-

Inspect: Thaw an aliquot of your this compound stock and hold it against a light source. It should be completely clear, with no visible particulates.

-

Re-prepare if Needed: If the stock is cloudy or contains precipitate, it was likely prepared incorrectly or has degraded. Discard it and prepare a fresh stock following the "Best Practices Protocol for this compound Stock Solution" in Part 3.

-

-

Protocol B: Optimize the Addition Method

-

Equilibrate Temperature: Ensure your culture medium is warmed to the intended experimental temperature (typically 37°C) in a water bath.[15]

-

Prepare for Mixing: Place the flask or bottle of warmed medium on a vortex mixer set to a low-to-medium speed, or prepare to swirl it manually but vigorously.

-

Add Dropwise: Pipette the required volume of this compound stock solution. Add it to the medium one drop at a time into the vortex. This ensures immediate dispersal.

-

Final Mix: Allow the medium to mix for an additional 30-60 seconds after the final drop is added to ensure homogeneity.

-

-

Protocol C: Modify Media or Solvent Conditions (Advanced)

-

Test Lower Salt Media: If your experiment permits, try dissolving this compound in a lower-salt medium like DMEM to see if the "salting-out" effect is the primary cause.[3]

-

Increase Final DMSO (with caution): If precipitation persists and your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.2%) may help keep this compound in solution. The tolerance of your specific cell line to DMSO must be validated first, as concentrations above 0.5% can be toxic to many cells.

-

Issue 2: Precipitation Develops Over Time in Culture

This involves a clear solution that becomes cloudy or develops visible precipitate after several hours or days in the incubator.

Delayed precipitation is typically a sign of chemical instability and degradation, where the breakdown products are less soluble than the parent compound.

-